3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
Beschreibung
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine features a pyridazine core substituted at positions 3 and 6. Position 3 is occupied by a 3-methylpyrazole moiety, while position 6 is linked to a piperazine ring bearing a 3-(trifluoromethyl)pyridinyl group. This structural configuration combines electron-withdrawing (trifluoromethyl) and electron-donating (methylpyrazole) substituents, which may influence electronic distribution, solubility, and intermolecular interactions.
Eigenschaften
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7/c1-13-6-8-28(25-13)16-5-4-15(23-24-16)26-9-11-27(12-10-26)17-14(18(19,20)21)3-2-7-22-17/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASJWLPGYNOKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemische Analyse
Biochemical Properties
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as acetylcholinesterase, influencing its activity and potentially modulating neurotransmission . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby affecting cellular redox balance .
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism. For instance, it has been shown to influence the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes related to oxidative stress and inflammation, thereby modulating cellular responses to environmental stressors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression patterns . These molecular interactions underpin its diverse biochemical and cellular effects.
Biologische Aktivität
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine , with CAS Number 2415502-41-7 , is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.4 g/mol . The structure features a pyrazole ring, a pyridazine core, and a trifluoromethyl-substituted piperazine, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₇ |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 2415502-41-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cancer cell proliferation and survival.
Inhibition of FLT3 Kinase
Recent research indicates that derivatives similar to this compound exhibit potent inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), particularly in acute myeloid leukemia (AML) models. The compound's structural modifications enhance its binding affinity to the FLT3 kinase domain, leading to reduced cell viability in FLT3-mutated AML cells.
Biological Assays and Efficacy
Various studies have evaluated the efficacy of this compound through in vitro and in vivo assays:
-
Cell Viability Assays :
- The compound demonstrated significant antiproliferative effects on AML cell lines, particularly those harboring FLT3 mutations.
- IC50 values were reported in the sub-micromolar range, indicating high potency against target cells.
-
Apoptosis Induction :
- Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in cancer cells compared to control groups.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to untreated controls.
Case Study 1: Efficacy in AML Models
In a study involving MOLM14 cells (a model for FLT3-mutated AML), the compound exhibited a potent inhibitory effect on cell proliferation. The results indicated that it outperformed existing FLT3 inhibitors like gilteritinib and quizartinib in terms of both potency and selectivity against resistant mutations.
Case Study 2: Safety Profile
A toxicity assessment conducted on healthy animal models indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses. This suggests that the compound may have potential for further development as an anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Positioning
The pyridazine core is a common feature among analogs, with substitutions typically at positions 3 and 6:
- Target Compound : Positions 3 (3-methylpyrazole) and 6 (piperazinyl-3-trifluoromethylpyridine) .
- 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine : Piperidine (position 3) and pyrazole (position 6) .
- 3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine : Piperazine (position 3) and triazole (position 6) .
- 3-Methoxy-6-(4-(3-methylphenyl)-piperazin-1-yl)pyridazine : Methoxy (position 3) and 3-methylphenyl-piperazine (position 6) .
- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine : Aniline (position 3) and pyrazole (position 6) .
Heterocyclic Substituents
- Pyrazole vs.
- Methoxy vs. Methylpyrazole : The methoxy group in is smaller and electron-donating, contrasting with the methylpyrazole’s moderate bulk and mixed electronic effects .
Piperazine/Piperidine Rings
- Piperazine (Target) vs.
- Substituents on Piperazine : The target’s 3-trifluoromethylpyridine substituent introduces strong electron-withdrawing effects, whereas ’s 3-methylphenyl group is electron-donating, affecting electronic and steric interactions .
Trifluoromethyl Group
The trifluoromethyl group on the pyridine ring (target) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s methylphenyl group) .
Research Findings and Structural Insights
- Crystallographic Data : Compounds like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () exhibit intramolecular H-bonding (S(6) motif) and π-π interactions (3.6859 Å), which stabilize crystal packing and may influence solubility .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
